molecular formula C17H30N2O2 B14529335 5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine CAS No. 62397-79-9

5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine

Cat. No.: B14529335
CAS No.: 62397-79-9
M. Wt: 294.4 g/mol
InChI Key: CDRDBPRBHWQNHE-UHFFFAOYSA-N
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Description

5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine typically involves multiple steps, starting from simpler organic molecules. One common route involves the alkylation of 4-(4-aminobutoxy)-2,5-dimethylphenol with 1-bromopentane under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.

    Reduction: The compound can be reduced to form simpler amines or other reduced products.

    Substitution: The phenoxy and butoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce simpler amines.

Scientific Research Applications

5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The compound may also participate in signaling pathways, affecting cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Aminobutoxy)-2,5-dimethylphenol
  • 1-Bromopentane
  • 4-Aminobutylamine

Uniqueness

What sets 5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

62397-79-9

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

IUPAC Name

5-[4-(4-aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine

InChI

InChI=1S/C17H30N2O2/c1-14-13-17(21-11-7-5-9-19)15(2)12-16(14)20-10-6-3-4-8-18/h12-13H,3-11,18-19H2,1-2H3

InChI Key

CDRDBPRBHWQNHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OCCCCN)C)OCCCCCN

Origin of Product

United States

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